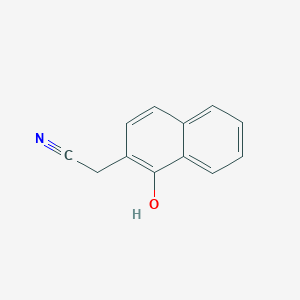

1-Naphthol-2-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(1-hydroxynaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C12H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-6,14H,7H2 |

InChI Key |

VCLZSWDXZNYUQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthol 2 Acetonitrile

Classical Approaches to the Synthesis of 1-Naphthol-2-acetonitrile

Classical synthetic routes provide foundational methods for constructing the this compound molecule, often relying on multi-step sequences that functionalize the naphthol ring prior to the introduction of the nitrile group.

Nitrile Group Introduction via Cyanation Reactions

A primary classical strategy for introducing the nitrile group involves the nucleophilic substitution of a halide with a cyanide salt, a reaction class known as cyanation. This method is contingent on the prior synthesis of a halo-functionalized precursor, such as 2-(halomethyl)-1-naphthol.

The synthesis of the nitrile can be achieved by reacting a 2-(halomethyl)naphthalene with a cyanide source. For example, 2-(bromomethyl)naphthalene (B188764) can be reacted with sodium cyanide to yield the corresponding acetonitrile (B52724) derivative. prepchem.comgoogleapis.com The reaction time for such cyanation processes generally ranges from 0.1 to 24 hours. googleapis.com The amount of the cyanating agent used is typically 1 to 10 moles per mole of the 2-(halomethyl)naphthalene. googleapis.com This established transformation provides a reliable pathway to the cyanomethyl group, provided the requisite 2-(bromomethyl)-1-naphthol precursor is accessible.

A related approach involves the conversion of alcohols to nitriles. While not directly applied to this compound in the reviewed literature, methods exist for the cyanation of various alcohols using reagents like diethyl cyanophosphonate in an oxidation-reduction condensation reaction. researchgate.net Another modern, metal-free approach allows for the deoxycyanation of alcohols by generating alkyl radicals from alcohol-NHC adducts which then react with tosyl cyanide. princeton.edu

Strategies for Naphthol Ring Functionalization

The key challenge in classical synthesis is the regioselective functionalization of the 1-naphthol (B170400) ring at the C-2 position to install a suitable leaving group for cyanation.

One potential pathway is the bromination of a precursor. For instance, 2-methylnaphthalene (B46627) can be brominated using N-bromosuccinimide (NBS) and a radical initiator like azo-bis-isobutyronitrile (AIBN) to produce 2-(bromomethyl)naphthalene. prepchem.com Applying this logic, the synthesis would require a starting material of 2-methyl-1-naphthol, which would undergo benzylic bromination.

Another powerful strategy involves the ring expansion of 1-indanone (B140024) derivatives. A two-step ring expansion of 1-indanones can afford 2-chloro- or 2-bromo-1-naphthols with broad functional group tolerance under mild conditions. acs.org These ortho-halogenated naphthols are valuable intermediates, as the halogen can serve as a handle for subsequent functionalization, potentially including palladium-catalyzed cyanomethylation. acs.org

| Precursor | Reagent 1 | Reagent 2 | Product | Yield (%) | Ref |

| 2-Methylnaphthalene | N-Bromosuccinimide | Azo-bis-isobutyronitrile | 2-(Bromomethyl)naphthalene | 60 | prepchem.com |

| 1-Indanone Silyl Enol Ether | Potassium t-butoxide | Chloroform | 2-Chloro-1-naphthol | N/A | acs.org |

| 1-Indanone Silyl Enol Ether | Potassium t-butoxide | Bromoform | 2-Bromo-1-naphthol | 47-78 | acs.org |

Condensation and Elimination Reactions in this compound Formation

Condensation reactions offer a more direct route by constructing the carbon skeleton in a single step. A relevant synthetic strategy involves the reaction of o-quinone methides (o-QMs), which can be generated in situ from ortho-substituted phenols, with a cyanide source. A concise synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed from 2-(1-tosylalkyl)phenols. dicp.ac.cn In this method, the tosyl-substituted phenol (B47542) generates an o-QM intermediate under basic conditions, which is then trapped by trimethylsilyl (B98337) cyanide to form the desired hydroxyphenylacetonitrile. dicp.ac.cn

This methodology could be adapted for 1-naphthol, starting from a precursor like 2-(tosylmethyl)-1-naphthol. The proposed reaction would proceed as follows:

Base-mediated elimination of the tosyl group from 2-(tosylmethyl)-1-naphthol generates the corresponding o-quinone methide.

Nucleophilic attack by a cyanide anion (from a source like TMSCN) at the exocyclic methylene (B1212753) carbon of the o-QM.

Protonation or hydrolysis of the intermediate yields the final this compound product.

This approach elegantly combines functionalization and nitrile introduction into a single conceptual pot.

Catalytic Synthesis of this compound

Modern catalytic methods, employing either transition metals or small organic molecules, provide powerful and often more direct pathways for C-H functionalization, avoiding the need for pre-functionalized substrates.

Transition Metal-Catalyzed Routes to this compound

Transition-metal catalysis offers a direct approach to functionalize the C-H bond at the C-2 position of 1-naphthol. nih.gov The hydroxyl group can act as an endogenous directing group, facilitating ortho-selective reactions. acs.org

Copper and iron catalysts have been successfully used for the ortho-alkylation of 1-naphthol with α-aryl-α-diazoesters. rsc.org In a reaction catalyzed by copper chloride (CuCl or CuCl₂), unprotected naphthols react with α-phenyl-α-diazoesters with high efficiency and unique ortho-selectivity under mild conditions. rsc.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations suggest that hydrogen bonds between the naphthol's hydroxyl group and the catalyst play a key role in stabilizing the transition state, favoring ortho-functionalization. nih.gov Similarly, an iron-porphyrin catalyst has been shown to effect the ortho-alkylation of 1-naphthol with diazoesters, yielding products in moderate to good yields. rsc.org While these examples install an α-aryl acetate (B1210297) group rather than a pure acetonitrile group, they establish the principle of metal-catalyzed ortho C-H functionalization of 1-naphthol.

Palladium-catalyzed cyanation of aryl halides is a well-established method for synthesizing aryl nitriles. google.com A plausible route to this compound would involve the initial synthesis of 2-bromo- or 2-chloro-1-naphthol, as described previously, acs.org followed by a palladium-catalyzed cross-coupling reaction with a cyanomethylating agent like zinc cyanomethylide or by using a combination of a cyanide source and a methylating agent.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Ref |

| CuCl / CuCl₂ | 1-Naphthol | α-Aryl-α-diazoester | Ortho-alkylated 1-naphthol | rsc.orgnih.gov |

| Fe-Porphyrin | 1-Naphthol | α-Aryl-α-diazoester | Ortho-alkylated 1-naphthol | rsc.org |

| Pd(OAc)₂ / Ligand | 2-Bromo-1-naphthol | Cyanomethyl source | This compound (proposed) | google.com |

Organocatalytic Pathways for this compound

Organocatalysis provides an alternative, metal-free approach to asymmetric synthesis and functionalization. beilstein-journals.org Chiral phosphoric acids, derived from scaffolds like BINOL, are prominent organocatalysts for activating imines in aza-Friedel–Crafts reactions. beilstein-journals.org These catalysts function through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of an electron-rich aromatic, such as a naphthol ring. beilstein-journals.org

While a direct organocatalytic synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of organocatalytic ortho-functionalization of phenols are well-established. For example, chiral phosphoric acids have been used to catalyze the reaction between phenols and N-sulfonyl ketimines, although achieving high ortho-selectivity can be challenging without bulky ortho-substituents on the phenol. beilstein-journals.org The development of an organocatalytic method would likely involve the reaction of 1-naphthol with an electrophile containing the acetonitrile moiety (or a precursor) in the presence of a catalyst designed to favor ortho-attack through hydrogen bonding with the naphtholic hydroxyl group.

Enzymatic and Biocatalytic Syntheses of this compound Precursors

The primary precursor for the synthesis of this compound is 1-naphthol. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing this key intermediate. upc.edu Research has increasingly focused on enzymes that can hydroxylate naphthalene (B1677914) under mild conditions, such as room temperature and atmospheric pressure, in aqueous solutions. upc.edu

Fungal peroxygenases, a class of heme-thiolate enzymes, have shown significant promise. nih.govacs.org These enzymes can be engineered through methods like directed evolution to enhance their catalytic activity and regioselectivity. For instance, a fungal unspecific peroxygenase (UPO) from Agrocybe aegerita was engineered to selectively hydroxylate naphthalene to 1-naphthol. researchgate.netnih.gov This process resulted in a biocatalyst with a high regioselectivity of 97% for 1-naphthol over 2-naphthol (B1666908) and a total turnover number of 50,000, powered solely by catalytic amounts of hydrogen peroxide (H₂O₂). researchgate.netnih.gov The mechanism proceeds via a naphthalene epoxide intermediate, which is then converted to 1-naphthol. acs.org

Whole-cell biocatalysis represents another effective strategy. Escherichia coli cells expressing engineered monooxygenase variants, such as toluene (B28343) ortho-monooxygenase (TOM), have been used to oxidize naphthalene to 1-naphthol. nih.gov To overcome the low aqueous solubility of naphthalene and the potential toxicity of 1-naphthol to the cells, these biotransformations are often conducted in liquid-liquid biphasic systems. nih.gov In one study, using lauryl acetate as the organic solvent phase led to an eightfold improvement in 1-naphthol production compared to the reaction in a simple aqueous medium. nih.gov

Table 1: Enzymatic and Biocatalytic Production of 1-Naphthol

| Biocatalyst System | Substrate | Key Findings | Reference(s) |

|---|---|---|---|

| Engineered Fungal Peroxygenase (A. aegerita) | Naphthalene | Achieved 97% regioselectivity for 1-naphthol; high stability and turnover (50,000). | researchgate.netnih.gov |

| Fungal Peroxygenase (PaDa-I) | Naphthalene | Forms a stable naphthalene-1,2-epoxide intermediate that rearranges to 1-naphthol. | nih.govacs.org |

| Whole-Cell E. coli (expressing TOM-Green) | Naphthalene | Biphasic system with lauryl acetate enhanced production to 1.43 g/liter. | nih.gov |

| Laccase | 1-Naphthol | Catalyzes the polymerization of 1-naphthol; used for studying reaction kinetics. | atamanchemicals.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are central to modern synthetic strategies. In the context of producing this compound and its analogues, these principles are manifested through the development of solvent-free reactions, maximization of atom economy, and effective waste minimization. The following sections draw upon research into the synthesis of 1-amidoalkyl-2-naphthols, which are commonly produced via a multi-component reaction of a naphthol, an aldehyde, and acetonitrile, providing a relevant model system. scirp.orgmdpi.comresearchgate.net

Solvent-Free Synthesis of this compound

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of 1-amidoalkyl-2-naphthols is particularly amenable to this approach, often proceeding rapidly and in high yields. scispace.comsemanticscholar.org

A variety of catalysts have been successfully employed under solvent-free conditions. These include:

Lewis and Brønsted Acids: Catalysts like tetrachlorosilane (B154696) (TCS), iodine, and chlorosulfonic acid have been used to promote the one-pot condensation of 2-naphthol, aromatic aldehydes, and acetonitrile. scirp.orgscirp.orgresearchgate.net

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and potential for recycling. Examples include silica-supported molybdatophosphoric acid and magnetic nanoparticles functionalized with acidic groups. scispace.comsemanticscholar.orgresearchgate.net These catalysts have demonstrated high efficiency, leading to excellent product yields in short reaction times at elevated temperatures (e.g., 90-120 °C). scispace.comsemanticscholar.org

The use of solvent-free conditions often leads to higher yields compared to reactions run in various solvents. scispace.com

Table 2: Examples of Solvent-Free Synthesis of 1-Amidoalkyl-2-naphthols

| Catalyst | Reaction Conditions | Yield Range | Key Advantage(s) | Reference(s) |

|---|---|---|---|---|

| Tetrachlorosilane (TCS) | Room Temperature | High to excellent | Inexpensive reagent, mild conditions. | scirp.orgscirp.org |

| Silica-Supported Molybdatophosphoric Acid | 120 °C | 91-98% | Green, reusable catalyst, high yields. | scispace.comresearchgate.net |

| Fe₃O₄@enamine-B(OSO₃H)₂ | 90 °C | High to excellent | Magnetically recoverable, efficient. | semanticscholar.org |

| Phenylboronic acid | 120 °C | 60-92% | Green catalyst for one-pot synthesis. | mdpi.com |

Atom Economy and Process Efficiency in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. issr.edu.kh Multi-component reactions (MCRs), such as the one-pot synthesis of 1-amidoalkyl-2-naphthols, are inherently atom-economical because they combine multiple reactants in a single step to form a complex product with minimal or no byproducts. scirp.orgresearchgate.net

Waste Minimization Strategies for this compound

Minimizing waste is a critical goal in the chemical industry, driven by both environmental regulations and economic incentives. epa.gov For the production of this compound and its related compounds, several strategies are employed to reduce waste generation.

Catalyst Choice and Recycling: The shift from stoichiometric reagents to catalytic systems significantly reduces waste. The use of heterogeneous and recyclable catalysts, such as silica-supported acids or magnetic nanocatalysts, is a key strategy. semanticscholar.orgresearchgate.net These catalysts can be easily removed from the reaction mixture (e.g., by filtration or using a magnet) and reused for multiple cycles with little to no loss in activity, thereby minimizing solid waste. semanticscholar.org

Solvent-Free Processes: As discussed, eliminating organic solvents is one of the most effective ways to prevent pollution, as it cuts out a major source of volatile organic compound (VOC) emissions and liquid waste. semanticscholar.orgresearchgate.net

Biocatalytic Routes: The enzymatic synthesis of the 1-naphthol precursor is an inherently low-waste process. upc.edu It operates in water under mild conditions, avoiding the harsh chemicals, high temperatures, and pressures associated with traditional chemical synthesis, which in turn reduces the generation of hazardous byproducts and waste streams. upc.edugoogle.com

Mechanism-Based Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving product yields. Mechanistic studies for the formation of compounds structurally related to this compound have identified key reactive species that drive the transformation.

Investigation of Reaction Intermediates in this compound Synthesis

The most commonly proposed mechanism for the acid-catalyzed, three-component reaction of 2-naphthol, an aldehyde, and acetonitrile proceeds through an ortho-quinone methide (o-QM) intermediate. scirp.orgresearchgate.net

The proposed pathway is as follows:

Formation of the ortho-Quinone Methide (o-QM): In the presence of a Lewis or Brønsted acid catalyst, the aromatic aldehyde reacts with 2-naphthol to form an intermediate that quickly eliminates a molecule of water to generate a highly reactive o-QM species in situ. scirp.org

Ritter-Type Reaction: The o-QM is a potent electrophile. It is attacked by the nitrogen atom of acetonitrile, which acts as a nucleophile. This is a Ritter-type reaction. scirp.org The initial adduct is a nitrilium salt, which is then hydrolyzed during the reaction or work-up to yield the final 1-amidoalkyl-2-naphthol product. scirp.org

An alternative mechanism has been investigated for the synthesis of the closely related 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. This reaction involves 2-bromo-1-naphthol and an arylacetonitrile in the presence of a strong base like lithium tetramethylpiperidide (LiTMP). rsc.org The proposed intermediates in this pathway are:

Aryne Formation: The strong base promotes the elimination of HBr from 2-bromo-1-naphthol to form a highly reactive 2,3-didehydronaphthalene 1-oxide (an aryne) intermediate.

Ketenimine Formation: The base also deprotonates the arylacetonitrile to form a carbanion, which can exist in equilibrium with an N-lithiated ketenimine intermediate.

Cycloaddition and Rearrangement: The reaction proceeds via a tandem addition-rearrangement pathway, likely involving a cycloaddition of the ketenimine and the aryne, to form the final product. rsc.org

These mechanistic insights, particularly the identification of intermediates like o-QMs and arynes, are vital for controlling the regioselectivity and efficiency of the synthesis of substituted naphthols.

Kinetic and Thermodynamic Aspects of this compound Formation

The formation of specific isomers in naphthalene chemistry is often dictated by a balance between kinetic and thermodynamic control. In the sulfonation of naphthalene, for example, the 1-sulfonic acid isomer is the kinetic product, favored at lower temperatures, while the 2-sulfonic acid is the more stable thermodynamic product, formed at higher temperatures. sciencemadness.org A similar principle would apply to the functionalization of 1-naphthol. The introduction of an acetonitrile group at the 2-position would be in competition with substitution at the 4-position, with the product distribution being sensitive to reaction conditions like temperature.

In the context of alkylating naphthols, kinetics and thermodynamics play a crucial role in determining the selectivity between C-alkylation and O-alkylation. rsc.org

Kinetic Control: The reaction of the naphthoxide anion, which has electron density on both the oxygen and certain ring carbons, can lead to different products. O-alkylation is often faster and considered the kinetically favored pathway under certain conditions.

Thermodynamic Control: The C-alkylated product, such as this compound, is generally more thermodynamically stable than the corresponding O-alkylated enol ether intermediate due to the preservation of the aromatic system. rsc.org The final product distribution can be influenced by the ability of the initial products to revert to the starting materials or interconvert, allowing the system to reach thermodynamic equilibrium.

The solvent medium significantly impacts these aspects. A detailed investigation into the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide showed that the solvent affects both the kinetics and the selectivity of the reaction. rsc.org

Interactive Data Table: Factors Influencing Naphthol Alkylation Selectivity rsc.org

| Factor | Effect on C-alkylation vs. O-alkylation | Rationale |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., acetonitrile) can favor C-alkylation. Protic solvents (e.g., methanol) can favor O-alkylation. | Solvation of the cation and the naphthoxide anion affects the reactivity of the oxygen versus the carbon nucleophile. |

| Temperature | Higher temperatures can favor the thermodynamically more stable C-alkylated product. | Provides energy to overcome higher activation barriers and allows the reaction to reach equilibrium. |

| Counter-ion | The nature of the cation (e.g., Na+, K+) can influence ion-pairing and the nucleophilicity of the oxygen atom. | Tightly bound ion pairs may sterically hinder O-alkylation, potentially increasing the C-alkylation ratio. |

Elucidation of Rate-Determining Steps in this compound Pathways

Identifying the rate-determining step is crucial for optimizing a synthetic reaction. For the potential pathways to this compound, the rate-determining step would depend on the specific mechanism.

In the synthesis of related compounds via an aryne intermediate, the mechanism involves several steps, any of which could be rate-limiting. rsc.org The proposed pathway includes:

Deprotonation of the naphthol by the strong base (LiTMP).

Elimination of the bromide to form the 2,3-didehydronaphthalene 1-oxide (aryne) intermediate.

A non-synchronous [2+2] cycloaddition of an N-lithiated ketenimine (formed from the arylacetonitrile) to the aryne. rsc.org

In this complex sequence, the formation of the aryne intermediate is often a slow step and could be rate-determining. Alternatively, the subsequent cycloaddition or rearrangement could also be the slowest step, depending on the specific substrates and conditions.

For a direct SN2-type C-alkylation of 1-naphthoxide with a haloacetonitrile, the rate-determining step would be the single step of the substitution reaction itself. The rate would be dependent on several factors:

Concentrations: The rate is proportional to the concentration of both the naphthoxide and the haloacetonitrile.

Nucleophilicity: The nucleophilicity of the carbon atom at the 2-position of the naphthoxide ring.

Leaving Group: The nature of the halide on the acetonitrile (I > Br > Cl) would significantly affect the reaction rate, with iodide being the best leaving group and leading to the fastest reaction.

Steric Hindrance: Steric effects at the reaction center on the naphthalene ring or on the electrophile can slow the reaction. Research on other substitution reactions on the naphthalene ring has indicated that steric limitations can be a factor in the rate-determining step. beilstein-journals.org

Advanced Structural and Spectroscopic Elucidation of 1 Naphthol 2 Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy allows for the complete assignment of all atoms in the 1-Naphthol-2-acetonitrile molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the hydroxyl proton. The aromatic protons would appear as a complex pattern of doublets and triplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants of these protons are influenced by the positions of the hydroxyl and acetonitrile substituents. The methylene protons (-CH₂CN) would likely appear as a singlet in the range of δ 3.8-4.2 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on the solvent and concentration, but would typically be found in the region of δ 5-10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In this compound, one would expect to see signals for the ten carbons of the naphthalene ring, the methylene carbon, and the nitrile carbon. The chemical shifts would be indicative of their electronic environment. The carbon bearing the hydroxyl group (C-1) would be significantly deshielded, appearing around δ 150-160 ppm. The aromatic carbons would resonate in the typical range of δ 110-140 ppm. The methylene carbon would be observed at a higher field, approximately δ 20-30 ppm, and the nitrile carbon would appear in the δ 115-125 ppm region.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive, provides direct information about the nitrogen atom of the nitrile group. The chemical shift of the ¹⁵N nucleus in the nitrile group of this compound would be expected in the range of -140 to -120 ppm relative to nitromethane. This data point is crucial for confirming the presence and electronic state of the nitrile functionality.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Naphthyl) | 7.0 - 8.5 |

| Methylene (-CH₂CN) | 3.8 - 4.2 | |

| Hydroxyl (-OH) | 5.0 - 10.0 (variable) | |

| ¹³C | C-OH (C-1) | 150 - 160 |

| Aromatic (Naphthyl) | 110 - 140 | |

| Methylene (-CH₂CN) | 20 - 30 | |

| Nitrile (-CN) | 115 - 125 | |

| ¹⁵N | Nitrile (-CN) | -140 to -120 (relative to CH₃NO₂) |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and deducing the three-dimensional structure of molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in assigning the protons of the naphthalene ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of the naphthalene and methylene signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing insights into the molecule's conformation. In this compound, NOESY could show correlations between the methylene protons and the proton at the C-3 position of the naphthalene ring, helping to define the preferred orientation of the acetonitrile substituent relative to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups: the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the naphthalene ring.

Hydroxyl (-OH) Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration. The broadness of this band is indicative of hydrogen bonding.

Nitrile (-C≡N) Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption in the IR spectrum in the range of 2200-2260 cm⁻¹. nih.govrsc.org The position of this band can be sensitive to the electronic effects of the rest of the molecule. This vibration is often weak in the Raman spectrum.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring result in several bands of variable intensity in the 1400-1650 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations are expected in the fingerprint region of the IR spectrum, typically between 1200 and 1400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| -OH | Stretching | 3200 - 3600 | Strong, Broad |

| -C≡N | Stretching | 2200 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aromatic C=C | Stretching | 1400 - 1650 | Variable |

| C-O | Stretching | 1200 - 1300 | Medium to Strong |

| O-H | Bending | 1300 - 1400 | Medium |

In the condensed phase (liquid or solid), the hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen of the hydroxyl group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. This can lead to the formation of intermolecular hydrogen bonding networks. The presence and strength of these hydrogen bonds can be inferred from the vibrational spectra. A significant broadening and red-shift (shift to lower wavenumber) of the O-H stretching band in the IR spectrum is a classic indicator of hydrogen bonding. jsac.or.jpnih.govacs.org In the solid state, the specific arrangement of molecules in the crystal lattice will determine the nature and extent of the hydrogen bonding network, which can influence the physical properties of the material. Studies on similar hydroxynaphthyl compounds have shown that both intramolecular and intermolecular hydrogen bonds can play a crucial role in determining their solid-state structures and properties. jsac.or.jpnih.govuq.edu.au

Computational Vibrational Analysis for Spectral Interpretation of this compound

Computational vibrational analysis, often performed using methods like Density Functional Theory (DFT), serves as a powerful tool for the interpretation of experimental infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved.

Theoretical calculations can predict the vibrational frequencies of the different functional groups within the this compound molecule. For instance, the characteristic stretching vibrations of the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the various C-H and C-C bonds within the naphthalene ring system can be calculated. These theoretical frequencies, when appropriately scaled to account for computational approximations and anharmonicity, typically show good agreement with experimental data. smu.educhemrevlett.com

A key aspect of this analysis is the Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for a precise and unambiguous assignment of spectral bands, which can be challenging for complex molecules where vibrational modes are often coupled.

For example, the analysis can differentiate between the in-plane and out-of-plane bending vibrations of the C-H bonds on the naphthalene ring and the various stretching and bending modes of the acetonitrile substituent. Furthermore, computational studies can elucidate the impact of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, on the vibrational frequencies. smu.edu

Table 1: Theoretical and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| -OH | Stretching | ~3400-3600 | ~3400-3600 |

| -C≡N | Stretching | ~2240-2260 | ~2250 |

| Aromatic C-H | Stretching | ~3000-3100 | ~3050 |

| Aromatic C=C | Stretching | ~1500-1600 | ~1500-1600 |

Note: The calculated frequencies are approximate and can vary based on the level of theory and basis set used in the computation. Experimental values are typical ranges.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic Transitions and Chromophoric Behavior of this compound

The electronic absorption and emission spectra of this compound are governed by the π-electron system of the naphthalene ring, which acts as the primary chromophore. The addition of the hydroxyl (-OH) and acetonitrile (-CH₂CN) substituents modifies the electronic properties of the naphthalene core, influencing the energies and intensities of the electronic transitions.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* transitions within the naphthalene ring. scribd.com In naphthalene itself, the two lowest energy absorption bands are designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The substitution on the naphthalene ring in this compound lifts the symmetry, which can lead to a mixing of these electronic states and a shift in their absorption wavelengths. researchgate.net The hydroxyl group, being an electron-donating group, is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene.

Fluorescence spectroscopy provides insights into the excited state properties of the molecule. Upon excitation to a higher electronic state, this compound can relax to the lowest excited singlet state (S₁) and subsequently emit a photon to return to the ground state (S₀). The emitted fluorescence will be at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the structure and environment of the molecule in its excited state.

Solvent Effects on the Electronic Spectra of this compound

The polarity of the solvent can significantly influence the UV-Vis absorption and fluorescence spectra of this compound, a phenomenon known as solvatochromism. These solvent-induced spectral shifts provide valuable information about the change in the dipole moment of the molecule upon electronic excitation. researchgate.net

In polar solvents, the absorption bands of molecules often exhibit a shift in their maximum wavelength (λ_max). A red shift (bathochromic shift) with increasing solvent polarity suggests that the excited state is more polar than the ground state. researchgate.net Conversely, a blue shift (hypsochromic shift) indicates that the ground state is more polar. For this compound, the presence of the polar hydroxyl and nitrile groups suggests that its electronic spectra will be sensitive to solvent polarity. rsustnjogat.org

The effect of solvent on fluorescence spectra can also be pronounced. An increase in solvent polarity often leads to a larger Stokes shift, indicating a greater degree of stabilization of the excited state by the surrounding solvent molecules. researchgate.net This is due to the reorientation of the polar solvent molecules around the excited-state dipole of the solute. researchgate.net Specific interactions, such as hydrogen bonding between the hydroxyl group of this compound and protic solvents, can also lead to significant changes in the absorption and fluorescence spectra. bau.edu.lb

Table 2: Expected Solvent Effects on the Electronic Spectra of this compound

| Solvent | Polarity | Expected Effect on λ_max (Absorption) | Expected Effect on λ_em (Fluorescence) |

| Hexane | Non-polar | Reference | Reference |

| Acetonitrile | Polar aprotic | Red shift | Significant red shift |

| Ethanol (B145695) | Polar protic | Red shift (potential H-bonding effects) | Significant red shift (potential H-bonding effects) |

Excited State Dynamics and Fluorescence Quantum Yields of this compound

The excited-state dynamics of this compound describe the various processes that occur after the molecule absorbs a photon and is promoted to an excited electronic state. These processes include fluorescence, internal conversion, intersystem crossing to a triplet state, and non-radiative decay. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of the number of photons emitted to the number of photons absorbed. nist.gov

The fluorescence quantum yield of this compound is influenced by several factors, including its molecular structure and the surrounding environment. The presence of the acetonitrile group may influence the excited-state lifetime and non-radiative decay pathways. For instance, interactions with the solvent can either enhance or quench fluorescence. osti.gov In some cases, specific solute-solvent interactions can open up new de-excitation channels, leading to a decrease in the fluorescence quantum yield. osti.gov

Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime (τ_f) of the excited state. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. The radiative and non-radiative decay rates can be determined from the fluorescence quantum yield and lifetime.

The excited-state dynamics can also involve processes like excited-state proton transfer (ESPT), particularly given the acidic proton of the hydroxyl group. researchgate.netdntb.gov.uaacs.orgresearchgate.net The efficiency of such processes would be highly dependent on the solvent environment.

Table 3: Photophysical Parameters of a Hypothetical Naphthalene Derivative in Different Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Radiative Rate Constant (k_r) (s⁻¹) | Non-radiative Rate Constant (k_nr) (s⁻¹) |

| Cyclohexane | 0.20 | 5.0 | 4.0 x 10⁷ | 1.6 x 10⁸ |

| Acetonitrile | 0.15 | 4.0 | 3.75 x 10⁷ | 2.125 x 10⁸ |

| Ethanol | 0.10 | 3.0 | 3.33 x 10⁷ | 3.0 x 10⁸ |

Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry for Elemental Composition of this compound

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. libretexts.org

This high accuracy allows for the calculation of the exact molecular formula. The experimentally determined accurate mass is compared with the theoretical exact masses of all possible elemental compositions. Given the known atomic masses of carbon, hydrogen, nitrogen, and oxygen to a high degree of precision, only one molecular formula will match the measured accurate mass within a specified mass tolerance (usually in the parts-per-million range). libretexts.org

For this compound (C₁₂H₉NO), the theoretical exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated. An HRMS measurement would confirm this exact mass, thereby verifying the elemental composition and providing strong evidence for the compound's identity.

The fragmentation of this compound in a mass spectrometer provides valuable structural information. Common fragmentation pathways in electron ionization (EI) mass spectrometry involve the cleavage of bonds adjacent to functional groups, known as alpha-cleavage, and rearrangements like the McLafferty rearrangement. libretexts.org For this compound, fragmentation is likely to occur at the C-C bond between the naphthalene ring and the acetonitrile group, and potentially involve the loss of small neutral molecules like HCN. The fragmentation of the naphthalene ring itself can also occur. oup.comwhitman.edu

By analyzing the m/z values of the fragment ions in the mass spectrum, a fragmentation pathway can be proposed. This pathway helps to confirm the connectivity of the atoms within the molecule. For instance, the observation of a fragment corresponding to the naphthol moiety would support the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation of this compound

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting pieces. nationalmaglab.org In a typical MS/MS experiment, molecules of this compound would first be ionized to create a molecular ion (precursor ion). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). nationalmaglab.org The pattern of fragmentation provides a veritable fingerprint of the molecule's structure.

The fragmentation of this compound (molecular weight: 183.21 g/mol ) is dictated by its functional groups: the naphthol ring, the hydroxyl (-OH) group, the methylene bridge (-CH₂-), and the nitrile (-C≡N) group. The most stable bonds are likely to remain intact, while weaker bonds will cleave.

Key fragmentation pathways for this compound would likely include:

Loss of the Acetonitrile Group: Cleavage of the bond between the naphthyl ring and the acetonitrile side chain is a probable event. This could result in the loss of a neutral CH₂CN radical, leading to the formation of a stable naphthol cation.

Benzylic Cleavage: The bond between the methylene carbon and the nitrile carbon is susceptible to cleavage. A characteristic fragmentation would be the loss of a hydrogen cyanide molecule (HCN), a common fragmentation for nitriles.

Fragmentation of the Naphthyl Ring: The aromatic ring system is relatively stable, but under higher energy conditions, it can undergo characteristic cleavages, such as the loss of acetylene (B1199291) (C₂H₂) or other small neutral molecules.

Rearrangements: Alcohol-containing compounds can undergo rearrangement reactions, such as the loss of a water molecule (H₂O). libretexts.org In the case of this compound, this would lead to a fragment ion with a mass-to-charge ratio (m/z) of 18 units less than the molecular ion.

A hypothetical fragmentation pattern is detailed in the table below.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Identity |

| 183 | 156 | 27 (HCN) | Ion resulting from loss of hydrogen cyanide |

| 183 | 143 | 40 (CH₂CN) | 1-Hydroxynaphthyl cation |

| 183 | 115 | 68 (C₄H₄O) | Loss of ketene (B1206846) from the naphthol ring structure |

| 143 | 115 | 28 (CO) | Loss of carbon monoxide from the naphthoxy cation |

This fragmentation data allows for the unambiguous identification of the compound and provides insights into its chemical bonding and stability.

Isotopic Labeling Studies in Mass Spectrometric Analysis of this compound

Isotopic labeling is a technique used in mass spectrometry to trace the fate of atoms through fragmentation processes and to quantify molecules with high accuracy. nih.govmdpi.com This involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). sigmaaldrich.com

For this compound, isotopic labeling studies could be designed to confirm the fragmentation pathways proposed in the MS/MS analysis. For example:

¹⁵N Labeling: Synthesizing this compound with ¹⁵N in the nitrile group would increase the molecular weight by one mass unit. If the fragment corresponding to the loss of HCN (m/z 156) shifts to m/z 157 (loss of H¹²CN) while the molecular ion shifts to m/z 184, it would confirm that the nitrogen atom is lost in this fragment.

¹³C Labeling: Introducing a ¹³C atom at the methylene position would help track the CH₂CN side chain. The mass of the molecular ion and any fragments containing this carbon would increase by one unit. This allows for precise determination of which fragments retain the side chain.

²H (Deuterium) Labeling: Replacing the hydrogen of the hydroxyl group with deuterium (B1214612) (D) would confirm its involvement in fragmentation reactions, such as the potential loss of water (HDO instead of H₂O).

These studies provide definitive evidence for proposed fragmentation mechanisms and are invaluable for complex structural elucidation. acs.org

Table 2: Expected Mass Shifts in Isotopic Labeling MS of this compound

| Labeling Position | Isotope | Molecular Ion (m/z) | Fragment Ion (m/z 156) | Fragment Ion (m/z 143) |

| Unlabeled | - | 183 | 156 | 143 |

| Nitrile Group | ¹⁵N | 184 | 156 | 143 |

| Methylene Group | ¹³C | 184 | 157 | 143 |

| Hydroxyl Group | ²H (D) | 184 | 157 | 144 |

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. weizmann.ac.il While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-(7-Methoxy-1-naphthyl)acetonitrile, provides significant insight. Such studies reveal the planar nature of the naphthyl ring system and the specific orientation of the acetonitrile substituent.

Determination of Crystal Packing and Intermolecular Interactions in this compound

The solid-state structure of this compound would be governed by a combination of intermolecular forces that dictate how the molecules pack into a crystal lattice. Based on its functional groups, the following interactions are expected:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrile (-C≡N) group can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, significantly stabilizing the crystal structure.

C-H···π Interactions: Weak hydrogen bonds can form between the carbon-hydrogen bonds of one molecule and the electron-rich π system of a neighboring naphthyl ring. medcraveonline.com

These interactions collectively determine the crystal's density, melting point, and other physical properties. The specific arrangement can be influenced by the solvent used for crystallization. researchgate.net

Accurate Bond Lengths and Angles in Crystalline this compound

X-ray crystallography provides highly accurate measurements of bond lengths and angles within the crystal. researchgate.net In the absence of direct experimental data for this compound, expected values can be derived from standard values for similar chemical environments and data from analogous structures. smu.edunist.govyoutube.com The geometry around the sp² hybridized carbons of the naphthalene ring would be trigonal planar with angles close to 120°, while the methylene carbon would exhibit tetrahedral geometry with angles around 109.5°. The C-C≡N moiety is expected to be linear, with a bond angle of approximately 180°. youtube.com

Table 3: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Type | Predicted Value |

| C-C (Naphthalene) | Aromatic | ~1.36 - 1.42 Å |

| C-O (Phenolic) | Single | ~1.36 Å |

| C-C (Naphthyl-CH₂) | Single | ~1.51 Å |

| C-C (CH₂-CN) | Single | ~1.46 Å |

| C≡N | Triple | ~1.16 Å |

| C-C-C (Naphthalene) | Angle | ~120° |

| Naphthyl-C-O | Angle | ~120° |

| Naphthyl-C-C (Side chain) | Angle | ~109.5° |

| C-C≡N | Angle | ~180° |

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can have different physical properties, such as solubility and stability, even though they are chemically identical. Polymorphism in a molecule like this compound could arise from different arrangements of hydrogen bonding or π-π stacking, often influenced by crystallization conditions like solvent and temperature.

Co-crystallization is a technique where a substance is crystallized together with another molecule (a "coformer") in a defined stoichiometric ratio to form a new crystalline solid. jpionline.orgnih.gov This is a powerful method to modify the physical properties of a compound. researchgate.net Given the hydrogen bonding capabilities of its hydroxyl and nitrile groups, this compound is a prime candidate for co-crystallization studies. Potential coformers could be selected to interact specifically with these groups, leading to novel materials with tailored properties. Screening for co-crystals can be efficiently performed using techniques like liquid-assisted grinding or other mechanochemical methods. rsc.org

Theoretical and Computational Chemistry Studies of 1 Naphthol 2 Acetonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds. These methods allow for the detailed exploration of a molecule's geometry, electronic structure, and spectroscopic characteristics from first principles.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Naphthol-2-acetonitrile, this process would involve exploring the potential energy landscape to identify stable conformers, which arise from the rotation around single bonds, primarily the C-C bond connecting the acetonitrile (B52724) group to the naphthol ring.

Computational studies on similar molecules, like 1-Naphthol (B170400), have successfully employed DFT methods, such as B3LYP with basis sets like 6-31G* and 6-311+G**, to achieve optimized geometries that are in good agreement with experimental data where available. ijapm.orgresearchgate.net For this compound, a potential energy surface scan would be performed by systematically rotating the dihedral angle of the acetonitrile substituent relative to the naphthol plane to identify the lowest energy conformations. It is expected that the most stable conformer would exhibit a specific orientation of the -CH2CN group that minimizes steric hindrance with the adjacent hydroxyl group and the naphthalene (B1677914) ring system.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| C-C (ring) | 1.37 - 1.42 Å | |

| C-C (acetonitrile) | 1.51 Å | |

| C≡N (nitrile) | 1.16 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (ring) | 118 - 122° | |

| C(ring)-C-C(nitrile) | 112.0° | |

| C-C≡N | 178.5° | |

| This interactive table presents predicted geometric parameters for this compound based on typical DFT calculations. |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Molecular orbital (MO) theory provides a framework for describing the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

For aromatic systems like this compound, the HOMO is typically a π-orbital delocalized over the naphthalene ring system, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating hydroxyl group and the electron-withdrawing acetonitrile group would be expected to influence the energies and distributions of these frontier orbitals. DFT calculations would reveal that the HOMO is primarily localized on the naphthol ring, particularly near the hydroxyl group, while the LUMO may have significant contributions from the acetonitrile moiety. A smaller HOMO-LUMO gap generally implies higher reactivity. Studies on other naphthol derivatives have shown that substitutions on the naphthalene ring can significantly alter these energy gaps. mdpi.com

A molecular electrostatic potential (MESP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MESP would likely show a negative potential (red color) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack, and a positive potential (blue color) around the hydroxyl hydrogen.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.25 | Naphthalene ring, Oxygen atom |

| LUMO | -1.50 | Naphthalene ring, Acetonitrile group |

| HOMO-LUMO Gap | 4.75 | - |

| This interactive table provides predicted energies for the frontier molecular orbitals of this compound. |

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.

Vibrational (IR and Raman) Spectra: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and intensities can be predicted. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, aromatic C-H stretches, and various C-C stretching and bending modes within the naphthalene ring. Computational studies on 1-Naphthol have shown excellent agreement between calculated and experimental FT-IR and FT-Raman spectra. ijapm.orgresearchgate.net

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted 1H and 13C NMR spectra would provide valuable information about the chemical environment of each nucleus in this compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. nih.gov The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, π-π* transitions within the naphthalene ring system would be expected to dominate the UV-Vis spectrum.

| Spectroscopic Parameter | Predicted Value | Assignment |

| IR Frequency (O-H stretch) | ~3600 cm⁻¹ | Hydroxyl group |

| IR Frequency (C≡N stretch) | ~2250 cm⁻¹ | Nitrile group |

| ¹H NMR Chemical Shift (O-H) | 5.0 - 6.0 ppm | Hydroxyl proton |

| ¹³C NMR Chemical Shift (C≡N) | 115 - 120 ppm | Nitrile carbon |

| UV-Vis λmax | ~290 nm, ~320 nm | π-π* transitions |

| This interactive table shows predicted spectroscopic parameters for this compound. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

In a solvent, this compound would not exist in a single, rigid conformation. Instead, it would constantly be in motion, with rotations around single bonds leading to a dynamic equilibrium of different conformers. MD simulations can model this behavior by solving Newton's equations of motion for the atoms of the solute and solvent molecules.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the accessible conformational space and the timescales of transitions between different conformations. The trajectory from the simulation could be analyzed to determine the root-mean-square deviation (RMSD) of the atomic positions, providing a measure of the molecule's structural stability. It is likely that the acetonitrile side chain would exhibit significant flexibility, while the naphthol ring system would remain relatively rigid. Studies on similar molecules, like naphthalene derivatives in lipid membranes, have used MD simulations to understand their orientation and dynamics. nih.gov

MD simulations are particularly useful for characterizing the interactions between a solute and the surrounding solvent molecules. For this compound, these interactions would be multifaceted. The hydroxyl group would be capable of forming hydrogen bonds with polar solvent molecules, acting as both a hydrogen bond donor (via the hydrogen atom) and acceptor (via the oxygen atom). The nitrile group could also act as a hydrogen bond acceptor.

The naphthalene ring, being aromatic and largely nonpolar, would engage in weaker van der Waals and possibly π-stacking interactions with other solute or solvent molecules. By analyzing the radial distribution functions (RDFs) from an MD simulation, the probability of finding a solvent molecule at a certain distance from a specific atom in this compound can be determined. This provides a quantitative measure of the solvation structure. For instance, the RDF for water molecules around the hydroxyl group would show a sharp peak at a short distance, indicative of strong hydrogen bonding. Research on the microhydration of naphthalene has utilized MD simulations to reveal the mobility of water molecules on the aromatic surface. nih.gov

Simulations of Self-Assembly Processes Involving this compound

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous organization of molecules into larger, ordered structures, a process known as self-assembly. For a molecule like this compound, which possesses both a large, hydrophobic naphthalene core and hydrophilic hydroxyl (-OH) and nitrile (-CN) groups, MD simulations can provide atomic-level insights into how these competing interactions drive aggregation in different solvent environments.

In a typical simulation, a system is constructed by placing numerous this compound molecules, along with solvent molecules (e.g., water, acetonitrile, or a mixture), into a simulation box with periodic boundary conditions. The interactions between all atoms are governed by a force field, which is a set of parameters describing potential energy as a function of atomic positions. The simulation then numerically integrates Newton's equations of motion, allowing the system to evolve over time and revealing the dynamic process of self-assembly.

Key research findings from analogous systems, such as naphthalene in acetonitrile aip.orgresearchgate.net and 1-naphthol derivatives in water-alcohol mixtures researchgate.net, show that solvent composition and polarity are critical. Simulations can track the formation of various aggregates, such as π-stacked dimers, hydrogen-bonded chains, or larger micelle-like structures. Analysis of the simulation trajectories can yield quantitative data on the structure and stability of these assemblies.

Key parameters analyzed in these simulations include:

Radial Distribution Functions (RDFs): To quantify the probability of finding one molecule at a certain distance from another, revealing the packing structure.

Hydrogen Bond Analysis: To determine the lifetime and geometry of hydrogen bonds involving the hydroxyl group, which are crucial for directing assembly.

Solvent Accessible Surface Area (SASA): To measure the extent to which the hydrophobic and hydrophilic parts of the molecule are exposed to or shielded from the solvent during aggregation.

Potential of Mean Force (PMF): To calculate the free energy profile of dimerization or aggregation, providing insight into the thermodynamic stability of the self-assembled structures.

Table 1: Hypothetical Simulation Parameters for Self-Assembly of this compound This table is an illustrative example of typical parameters used in such a study.

| Parameter | Value / Description |

|---|---|

| Force Field | OPLS-AA or CHARMM36 |

| Solvent | Acetonitrile/Water Mixture (70:30 v/v) |

| Number of Solute Molecules | 256 |

| Simulation Box Size | 6 x 6 x 6 nm³ |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 200 ns |

Reaction Mechanism Prediction and Simulation

Computational chemistry offers indispensable methods for elucidating the detailed pathways of chemical reactions, identifying transient intermediates, and determining the energetics that govern reaction rates.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. libretexts.orglibretexts.orgwayne.edu By mapping the PES for a reaction, chemists can identify the lowest energy pathways connecting reactants to products. These pathways pass through transition states, which are saddle points on the PES corresponding to the highest energy barrier along the reaction coordinate. libretexts.orglibretexts.org

For reactions involving this compound, such as electrophilic substitution on the naphthalene ring or reactions at the hydroxyl or nitrile group, quantum mechanical calculations (like Density Functional Theory, DFT) are used to compute the energy at various points on the PES. This exploration can reveal possible reaction intermediates and competing pathways. For instance, in an oxidation reaction similar to those studied for 1-naphthol researchgate.net, a PES scan could help determine whether the reaction proceeds via a hydroxyl radical adduct or a naphthoxyl radical.

Once a potential reaction pathway is identified on the PES, the exact structure and energy of the transition state (TS) must be located. Various algorithms exist for this purpose, which search for a first-order saddle point on the energy surface. A key validation for a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Following the localization of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path connecting the TS downhill to the reactants on one side and the products on the other. This analysis confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes the molecule undergoes during the chemical transformation.

Computational modeling is crucial for understanding and optimizing catalytic processes. For the synthesis of this compound or its subsequent transformations, computational methods can model the entire catalytic cycle. rsc.org This involves calculating the structures and energies of all intermediates and transition states in the cycle, including catalyst activation, substrate binding, bond formation/breaking steps, and product release.

For example, in a multi-component reaction to synthesize a derivative, such as the reaction of a naphthol, an aldehyde, and acetonitrile researchgate.net, DFT calculations can be used to:

Evaluate the energies of proposed intermediates, such as an o-quinone methide.

Calculate the activation barriers for each step in the proposed mechanism.

Determine the role of the catalyst in lowering these barriers.

Predict the regioselectivity and stereoselectivity of the reaction.

By comparing the energy profiles of different potential catalytic pathways, researchers can identify the most favorable mechanism and suggest modifications to the catalyst or reaction conditions to improve yield and selectivity.

Table 2: Hypothetical Energy Profile for a Catalyzed Reaction Step of this compound This table provides an illustrative example of data generated from a catalytic cycle modeling study.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Initial state | 0.0 |

| Reactant-Catalyst Complex | Substrate binding | -5.2 |

| Transition State 1 (TS1) | First activation barrier | +15.7 |

| Intermediate Complex | Intermediate species | -10.1 |

| Transition State 2 (TS2) | Second activation barrier | +12.3 |

| Product-Catalyst Complex | Product before release | -25.6 |

| Products + Catalyst | Final state | -20.4 |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

QSPR is a computational technique that aims to build mathematical models correlating the chemical structure of molecules with their physical, chemical, or biological properties. utm.my These models are typically statistical in nature, such as multiple linear regression, and are used to predict the properties of new, unsynthesized compounds.

The extended π-system of the naphthalene core in this compound suggests that its derivatives could have interesting optical properties, such as absorption in the UV-visible range or nonlinear optical (NLO) responses. Developing a QSPR model for these properties involves several steps:

Dataset Creation: A set of this compound derivatives with known optical properties (either from experiment or high-level computation) is assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment).

Model Building: Statistical methods are used to find a correlation between a subset of these descriptors and the target optical property (e.g., maximum absorption wavelength, λ_max).

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

Once validated, the QSPR model can be used to rapidly screen virtual libraries of novel this compound derivatives and identify candidates with desired optical characteristics for future synthesis and experimental investigation. utm.myresearchgate.net

In Silico Screening of this compound Analogs for Specific Applications

While specific in silico screening studies focusing exclusively on this compound and its direct analogs are not extensively documented in publicly available research, the broader class of naphthol derivatives has been the subject of numerous computational investigations. These studies provide a valuable framework for understanding the potential applications and the molecular design strategies that could be applied to analogs of this compound. The primary application explored through these computational methods is drug discovery, particularly in the development of novel anticancer agents.

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are instrumental in screening large libraries of virtual compounds to identify those with the highest potential for therapeutic activity. nih.gov These methods predict the binding affinity and interaction of molecules with specific biological targets, thereby prioritizing the synthesis and experimental testing of the most promising candidates. emanresearch.org

A significant area of application for naphthol derivatives identified through computational screening is in cancer therapy. ijpsjournal.com For instance, molecular docking studies have been employed to evaluate the binding potential of various naphthol derivatives against cancer-related protein targets. ekb.eg One such study focused on novel compounds containing a 2-naphthol (B1666908) skeleton, which were evaluated for their anticancer properties. The molecular docking results against histone deacetylase 2 (HDAC2), a key enzyme in cancer progression, revealed strong binding affinities for the synthesized compounds. ekb.eg

Another computational approach, 3D-QSAR, has been utilized to understand the structural requirements for the inhibitory activity of naphthol derivatives against specific cancer-associated kinases. researchgate.net By correlating the three-dimensional structure of the compounds with their biological activity, these models can guide the design of more potent and selective inhibitors. researchgate.net

The exploration of aminobenzylnaphthols, derived from 2-naphthol, as potential anticancer agents has also been guided by in silico studies. These investigations involved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, molecular target prediction, and molecular docking to identify the most promising compounds and elucidate their potential mechanisms of action. nih.gov

While the direct in silico screening of this compound analogs is a niche area, the existing research on related naphthol compounds provides a strong foundation for future studies. The computational methodologies and identified biological targets in the broader naphthol literature can be directly applied to screen virtual libraries of this compound derivatives for a range of specific applications, most notably in the pursuit of novel anticancer therapeutics.

Detailed Research Findings from In Silico Screening of Naphthol Analogs

Several studies have published detailed findings from their in silico screening of naphthol derivatives, offering insights into the specific interactions and properties that contribute to their biological activity. These findings are crucial for the rational design of new, more effective compounds.

One study synthesized a series of novel naphthol derivatives and investigated their potential as anticancer agents against human glioma cell lines. Molecular docking was used to probe the structure-activity relationship of these compounds. latamjpharm.org

In a separate investigation, novel naphthalin-containing pyrazoline derivatives were designed and evaluated for their inhibitory activity against EGFR and HER-2, two important targets in cancer therapy. Docking simulations were performed to understand the binding models of these compounds with the receptors, and 3D-QSAR models were developed to guide the design of more potent inhibitors. nih.gov The study highlighted that the introduction of the naphthalin moiety enhanced the binding of the compounds to the target receptors, leading to improved biological activity. nih.gov

Furthermore, a study on aminobenzylnaphthols employed in silico methods to predict their anticancer potential. nih.gov Molecular docking and dynamics simulations were used to identify potential molecular targets, including ADORA1, CDK2, and TRIM24. The computational results indicated that the anticancer activity of these compounds could be attributed to their inhibitory effects on these targets. nih.gov The study also performed ADMET profiling to assess the drug-likeness of the compounds, revealing favorable pharmacokinetic properties for further development. nih.gov

These detailed research findings underscore the power of in silico screening in identifying promising drug candidates from the naphthol class of compounds. The specific binding energies, interaction patterns, and structure-activity relationships derived from these computational studies provide a roadmap for the future design and screening of this compound analogs for various therapeutic applications.

Data from In Silico Screening Studies of Naphthol Derivatives

The following tables present a selection of data from various in silico screening studies on naphthol derivatives, illustrating the types of information generated and the potential for identifying promising compounds for specific applications.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Derivative 1 | -10.08 |

| Derivative 2 | -9.75 |

| Derivative 3 | -9.08 |

| Model Parameter | Value |

|---|---|

| Regression Coefficient (R²) | 0.9919 |

| Cross-validation Coefficient (Q²) | 0.6749 |

| Pearson-R | 0.9081 |

| Compound | Predicted Target | Mean IC₅₀ (μM) in BxPC-3 cells |

|---|---|---|

| MMZ-45AA | ADORA1, CDK2, TRIM24 | 13.26 |

| MMZ-140C | ADORA1, CDK2, TRIM24 | 31.50 |

| MMZ-147B | ADORA1, CDK2, TRIM24 | 54.55 |

Reactivity and Derivatization Chemistry of 1 Naphthol 2 Acetonitrile

Reactions at the Nitrile Group of 1-Naphthol-2-acetonitrile

The carbon-nitrogen triple bond of the acetonitrile (B52724) substituent is a key site for chemical modification. It can undergo hydrolysis, reduction, and various addition reactions to yield a variety of functional groups.

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or their derivatives, typically under acidic or basic conditions. weebly.comlibretexts.orgchemguide.co.uk This process generally occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid or its corresponding carboxylate salt. chemguide.co.ukchemistrysteps.com

Under acidic conditions, this compound can be heated with a dilute acid like hydrochloric acid to yield (1-hydroxy-2-naphthyl)acetic acid. libretexts.orgchemguide.co.uk In this case, the final product is the free carboxylic acid.

Conversely, alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base such as sodium hydroxide, results in the formation of the corresponding carboxylate salt, in this case, sodium (1-hydroxy-2-naphthyl)acetate. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid from this salt, the resulting solution must be acidified with a strong acid. chemguide.co.uk

Table 1: Hydrolysis Reactions of this compound

| Reaction Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., HCl, H₂O, heat) | (1-hydroxy-2-naphthyl)acetamide | (1-hydroxy-2-naphthyl)acetic acid |

The nitrile group of this compound can be reduced to form a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation, which converts the nitrile into 2-(1-hydroxy-2-naphthyl)ethan-1-amine. embibe.comlibretexts.org This reaction provides a direct route to valuable amine derivatives.

Alternatively, the Stephen aldehyde synthesis offers a method to convert nitriles into aldehydes. This reaction involves the treatment of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to yield the corresponding aldehyde. Applying this to this compound would be expected to produce (1-hydroxy-2-naphthyl)acetaldehyde.

Table 2: Reduction Reactions of this compound

| Reagent(s) | Product | Product Class |

|---|---|---|

| 1. LiAlH₄ 2. H₂O | 2-(1-hydroxy-2-naphthyl)ethan-1-amine | Primary Amine |

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. For instance, the reaction of this compound with methylmagnesium bromide, followed by aqueous workup, would produce 1-(1-hydroxy-2-naphthyl)propan-2-one.

Cycloaddition reactions involving the nitrile group can also be envisioned. For example, 1,3-dipolar cycloadditions with azides can lead to the formation of tetrazole derivatives. While specific examples for this compound are not prevalent, this type of reaction is a known transformation for nitriles. wikipedia.org Furthermore, multicomponent reactions involving naphthols and acetonitrile have been reported, where acetonitrile can act as a nucleophile, suggesting its potential participation in complex cyclization cascades to build diverse heterocyclic structures. researchgate.netresearchgate.net

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This reaction is typically carried out by passing anhydrous hydrogen chloride gas through a mixture of the nitrile and an alcohol. wikipedia.orgnih.gov The resulting Pinner salt can be hydrolyzed with water to form an ester or treated with an amine to produce an amidine. wikipedia.org

Reacting this compound with an alcohol, such as ethanol (B145695), in the presence of anhydrous HCl would yield the corresponding ethyl 2-(1-hydroxy-2-naphthyl)acetimidate hydrochloride. This intermediate is a versatile precursor for other derivatives. chemistrysteps.com

Table 3: Pinner Reaction of this compound

| Reagents | Intermediate Product | Potential Final Products (after further reaction) |

|---|

Reactions at the Naphthol Moiety of this compound

The naphthol ring system is an electron-rich aromatic nucleus, making it prone to electrophilic aromatic substitution. The hydroxyl group is a potent activating group, directing incoming electrophiles primarily to the ortho and para positions.

In 1-naphthol (B170400) derivatives, the hydroxyl group strongly activates the ring towards electrophilic attack. wikipedia.org The position most susceptible to electrophilic aromatic substitution is the C4 position (para to the hydroxyl group). wikipedia.org The acetonitrile group at the C2 position is weakly deactivating and would exert a minor influence compared to the powerful activating effect of the hydroxyl group.

Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the 4-position of the this compound molecule. masterorganicchemistry.commasterorganicchemistry.com For example, bromination with Br₂ would likely yield 4-bromo-1-hydroxy-2-naphthylacetonitrile. Similarly, nitration using nitric acid and sulfuric acid would be expected to produce 1-hydroxy-4-nitro-2-naphthylacetonitrile. These substitutions introduce new functional groups onto the aromatic core, further expanding the synthetic utility of the parent molecule.

Table 4: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-bromo-1-hydroxy-2-naphthylacetonitrile |